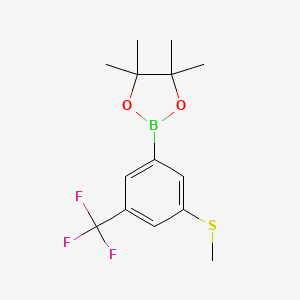
3-(Methylthio)-5-(trifluoromethyl)phenylboronic acid pinacol ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Methylthio)-5-(trifluoromethyl)phenylboronic acid pinacol ester is a boronic ester derivative that has gained significant attention in organic synthesis due to its unique chemical properties. Boronic esters are highly valuable building blocks in organic chemistry, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions .
Preparation Methods
The synthesis of 3-(Methylthio)-5-(trifluoromethyl)phenylboronic acid pinacol ester typically involves the reaction of 3-(Methylthio)-5-(trifluoromethyl)phenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction conditions often include the use of anhydrous solvents and inert atmosphere to prevent hydrolysis and oxidation . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Chemical Reactions Analysis
3-(Methylthio)-5-(trifluoromethyl)phenylboronic acid pinacol ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding boronic acid.
Reduction: Reduction reactions can convert the ester to its corresponding alcohol.
Substitution: The boronic ester can participate in nucleophilic substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions.
Common reagents used in these reactions include palladium catalysts for cross-coupling, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Major products formed from these reactions include biaryl compounds, alcohols, and boronic acids .
Scientific Research Applications
3-(Methylthio)-5-(trifluoromethyl)phenylboronic acid pinacol ester has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(Methylthio)-5-(trifluoromethyl)phenylboronic acid pinacol ester involves its ability to form stable complexes with various molecular targets. In Suzuki-Miyaura cross-coupling reactions, the boronic ester reacts with aryl halides in the presence of a palladium catalyst to form biaryl compounds. The trifluoromethyl and methylthio groups enhance the reactivity and stability of the compound, making it a valuable reagent in organic synthesis .
Comparison with Similar Compounds
Similar compounds to 3-(Methylthio)-5-(trifluoromethyl)phenylboronic acid pinacol ester include other boronic esters such as phenylboronic acid pinacol ester and 4-(trifluoromethyl)phenylboronic acid pinacol ester. Compared to these compounds, this compound offers unique reactivity due to the presence of both trifluoromethyl and methylthio groups, which enhance its stability and reactivity in various chemical reactions .
Properties
Molecular Formula |
C14H18BF3O2S |
|---|---|
Molecular Weight |
318.2 g/mol |
IUPAC Name |
4,4,5,5-tetramethyl-2-[3-methylsulfanyl-5-(trifluoromethyl)phenyl]-1,3,2-dioxaborolane |
InChI |
InChI=1S/C14H18BF3O2S/c1-12(2)13(3,4)20-15(19-12)10-6-9(14(16,17)18)7-11(8-10)21-5/h6-8H,1-5H3 |
InChI Key |
OMZMFRCTZQVTEL-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)SC)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















